molecular formula C6H5N3S B1322888 Benzo[d][1,2,3]thiadiazol-6-amine CAS No. 41972-62-7

Benzo[d][1,2,3]thiadiazol-6-amine

Cat. No. B1322888
CAS RN: 41972-62-7
M. Wt: 151.19 g/mol
InChI Key: FHADHGAXUKFKHY-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-amine is a chemical compound with the molecular formula C6H5N3S . It is a solid substance and has a molecular weight of 151.19 .


Synthesis Analysis

The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .


Molecular Structure Analysis

The molecular structure of Benzo[d][1,2,3]thiadiazol-6-amine consists of a benzene ring fused with a thiadiazole ring . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-6-amine is a solid substance . It has a molecular weight of 151.19 . Other physical and chemical properties such as boiling point and flash point are also provided .

Scientific Research Applications

Organic Electronics

Benzo[d][1,2,3]thiadiazol-6-amine is a promising component in the field of organic electronics due to its high electron conductivity. This is attributed to its high values of E_LUMO and energy band gap, which indicate its potential as an electron-accepting material . Its stability in the excited state makes it suitable for use in donor-acceptor materials for organic electronics.

Photovoltaic Materials

The compound’s ability to act as an internal acceptor makes it a key ingredient in designing photovoltaic materials. A detailed study of its optical and electrochemical properties revealed that it could lead to promising materials for solar energy conversion .

OLEDs and Organic Solar Cells

As a new electron-withdrawing building block, Benzo[d][1,2,3]thiadiazol-6-amine can be used to synthesize compounds for OLEDs and organic solar cells components. Its molecular structure and reactivity make it an attractive candidate for these applications .

Cross-Coupling Reactions

The compound has shown high yields in cross-coupling reactions, particularly the Stille reaction. This makes it a valuable reagent in the synthesis of π-spacer–acceptor–π-spacer type compounds, which are essential in various organic electronic applications .

Aromatic Nucleophilic Substitution Reactions

The addition of bromine atoms to Benzo[d][1,2,3]thiadiazol-6-amine enhances its reactivity in aromatic nucleophilic substitution reactions. This property is crucial for synthesizing monosubstituted compounds with potential use in organic electronics .

Electron Affinity and Electrical Deficiency

The electron affinity of Benzo[d][1,2,3]thiadiazol-6-amine is significant for its role as an electron-deficient compound. This characteristic is essential for its reactivity and its application in the synthesis of components for organic photovoltaics .

Vulcanization Accelerators

Although not directly related to Benzo[d][1,2,3]thiadiazol-6-amine, the benzothiazole ring system, in general, is widely used as vulcanization accelerators. This suggests potential applications of Benzo[d][1,2,3]thiadiazol-6-amine in similar chemical processes .

Antioxidants and Plant Growth Regulators

Similarly, the benzothiazole structure is utilized in the production of antioxidants and plant growth regulators. This indicates possible research applications of Benzo[d][1,2,3]thiadiazol-6-amine in agricultural chemistry and biochemistry .

Safety and Hazards

The safety information for Benzo[d][1,2,3]thiadiazol-6-amine indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H302, H315, H319, H332, and H335 .

Future Directions

The future directions for the research and application of Benzo[d][1,2,3]thiadiazol-6-amine and its derivatives could involve further exploration of their potential uses in photovoltaics or as fluorescent sensors . Additionally, their potential as visible-light organophotocatalysts could be explored .

properties

IUPAC Name

1,2,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADHGAXUKFKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41972-62-7
Record name 1,2,3-benzothiadiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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